2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Description
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core substituted with a 2-thienyl group at position 6 and a 2-(1-azepanyl)-2-oxoethyl moiety at position 2. The pyridazinone ring, a six-membered aromatic system with two adjacent nitrogen atoms, serves as the structural backbone, while the azepane (a seven-membered saturated ring containing one nitrogen atom) and thiophene-derived groups contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15-8-7-13(14-6-5-11-22-14)17-19(15)12-16(21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJQDAGBRPQCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the thienyl group and the formation of the pyridazinone core. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with altered hydrogenation states.
Scientific Research Applications
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Below is a detailed comparison of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone with structurally analogous compounds.
Structural Comparison
Table 1: Structural Features of Selected Pyridazinone Derivatives
Key Observations:
- Azepane vs. Piperazine : The seven-membered azepane ring in the target compound may confer greater conformational flexibility compared to six-membered piperazine rings in analogs .
- Thienyl vs.
- Oxoethyl Linkers : The 2-oxoethyl group is a common feature, facilitating hydrogen bonding with catalytic residues in enzyme active sites .
Mechanistic Insights:
- MAO Inhibition : Fluorophenyl and sulfonyl groups enhance MAO-B binding via hydrophobic and electrostatic interactions, whereas the thienyl group in the target compound may modulate selectivity .
- Anti-inflammatory Activity : Methoxy and fluorophenyl substituents improve COX-2 inhibition, while thienyl groups may favor alternative pathways (e.g., NF-κB modulation) .
Biological Activity
The compound 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyridazinone core with an azepane and thienyl substituent, which are crucial for its biological activity. The specific arrangement of these functional groups contributes to its interaction with biological targets.
Anti-Cancer Activity
Recent studies have demonstrated the anti-proliferative effects of pyridazinone derivatives against various cancer cell lines. For instance, research involving HCT116 colon cancer cells showed that certain pyridazinones exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like daunorubicin .
The mechanisms underlying these effects may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases and mood disorders. Inhibitors of MAO-B are particularly relevant for the treatment of Parkinson's disease. For example, one study reported that certain pyridazinones had IC50 values in the low micromolar range for MAO-B inhibition, indicating strong inhibitory activity .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | 1.57 | 0.013 | 120.8 |
| T3 | 4.19 | 0.039 | 107.4 |
These findings suggest that modifications to the pyridazinone scaffold can enhance selectivity and potency against specific isoforms of MAO.
Cytotoxicity and Safety Profile
The safety profile of pyridazinones is critical for their development as therapeutic agents. The Artemia salina lethality test is often employed to assess the toxicity of new compounds. In studies, several derivatives demonstrated LC50 values greater than 100 µg/mL, indicating a favorable safety margin .
Case Studies
- In Vitro Studies on HCT116 Cells : A series of experiments evaluated the anti-proliferative effects of various pyridazinones on HCT116 cells under different conditions, including exposure to serotonin as a pro-inflammatory factor. Results indicated that some compounds significantly reduced cell viability while maintaining low toxicity levels in non-cancerous fibroblast cells .
- MAO Inhibition Studies : Detailed kinetic assays were performed to determine the inhibition constants (Ki) for MAO-A and MAO-B using various concentrations of inhibitors derived from pyridazinones. These studies highlighted the reversible nature of inhibition by certain derivatives, suggesting potential for therapeutic use in neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives.
- Step 2 : Introduction of the 2-thienyl group at position 6 using Suzuki-Miyaura coupling or direct electrophilic substitution .
- Step 3 : Attachment of the azepanyl-oxoethyl moiety via alkylation or amidation reactions. Reagents like chloroacetyl chloride or activated esters are used for coupling .
- Critical Conditions :
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Temperature : 60–80°C for nucleophilic substitutions; room temperature for coupling reactions.
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .
Table 1 : Yield optimization under varying conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 2 | DMF | 80 | Pd(PPh₃)₄ | 72 |
| 3 | CH₃CN | RT | K₂CO₃ | 68 |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Thienyl protons appear as doublets at δ 7.2–7.5 ppm. The azepanyl NH signal is observed as a broad peak at δ 3.1–3.3 ppm .
- ¹³C NMR : The pyridazinone carbonyl resonates at δ 165–170 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 343.4 (C₁₇H₁₉N₃O₂S) confirms the molecular formula .
- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate the core structure .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PKA, PKC) or phosphodiesterases using fluorogenic substrates .
- Receptor Binding : Screen for GPCR interactions (e.g., adenosine A₂A or histamine H₂ receptors) via radioligand displacement assays .
- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors to measure cAMP or Ca²⁺ flux .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the azepanyl-oxoethyl moiety?
- Methodological Answer :
- Analog Design : Synthesize derivatives with modified azepane rings (e.g., morpholine, piperidine) or varying chain lengths .
- Biological Testing : Compare IC₅₀ values in enzyme/receptor assays (e.g., 10 µM for cardiac inotropic activity in guinea pig models ).
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to adenosine receptors .
Table 2 : SAR of azepane analogs
| Analog | Enzyme IC₅₀ (µM) | Receptor Binding (% inhibition) |
|---|---|---|
| Morpholine variant | 15.2 | 78 (A₂A) |
| Piperidine variant | 22.7 | 64 (A₂A) |
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Model Validation : Cross-check docking results with molecular dynamics simulations (GROMACS) to assess stability .
- Experimental Replication : Ensure assay conditions (pH, temperature) match physiological settings .
- Metabolite Screening : Use LC-MS to identify active metabolites that may explain unanticipated activity .
Q. Which enzymatic assays detect off-target interactions of this compound?
- Methodological Answer :
- Broad-Spectrum Panels : Eurofins CEREP PrimeScreen® profiles 168 targets (e.g., ion channels, transporters) .
- Kinase Profiling : Use ADP-Glo™ assay to test inhibition across 140 kinases .
- CYP450 Inhibition : Measure metabolism using human liver microsomes and LC-MS/MS .
Contradictions in Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
